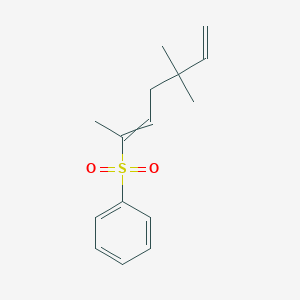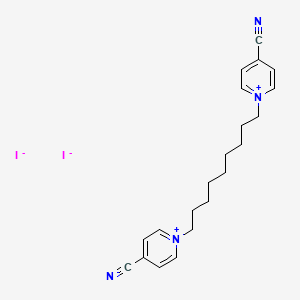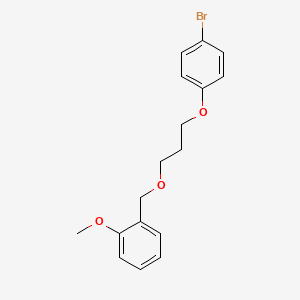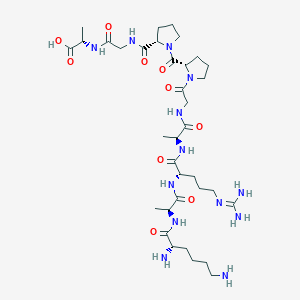
H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH is a synthetic peptide composed of nine amino acids: lysine, alanine, arginine, alanine, glycine, proline, proline, glycine, and alanine. Peptides like this one are often used in biochemical research and have various applications in fields such as medicine, biology, and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation, and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and proline residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Applications De Recherche Scientifique
H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker.
Biology: Utilized in cell culture studies to investigate cellular uptake and signaling pathways.
Industry: Employed in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH: can be compared with other similar peptides, such as:
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another synthetic peptide with different amino acid composition and applications.
Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro: A gelatin-derived peptide with unique electromechanical properties.
H-Pro-Gly-Lys-Ala-Arg-OH: A shorter peptide with different biological activities.
The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
646062-20-6 |
|---|---|
Formule moléculaire |
C35H61N13O10 |
Poids moléculaire |
823.9 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-19(45-31(54)23(10-6-14-40-35(38)39)46-29(52)20(2)44-30(53)22(37)9-4-5-13-36)28(51)42-18-27(50)47-15-8-12-25(47)33(56)48-16-7-11-24(48)32(55)41-17-26(49)43-21(3)34(57)58/h19-25H,4-18,36-37H2,1-3H3,(H,41,55)(H,42,51)(H,43,49)(H,44,53)(H,45,54)(H,46,52)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
KXBBPTFLASTMGJ-HUVRVWIJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

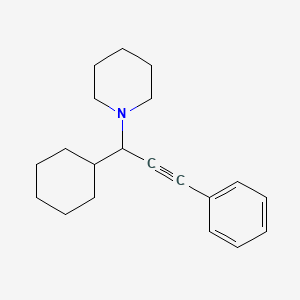
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

-](/img/structure/B12579212.png)

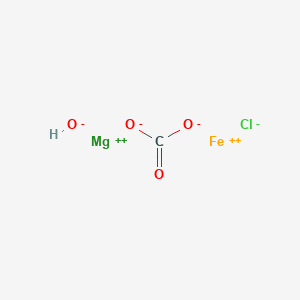
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)

